4-Cyanobutyl carbamimidothioate

Description

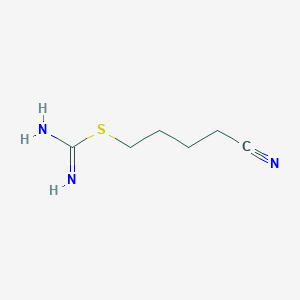

4-Cyanobutyl carbamimidothioate is a thiourea-derived compound characterized by a carbamimidothioate functional group (-NH-C(=S)-NH₂) substituted with a 4-cyanobutyl chain. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and heterocyclic synthesis.

- Multicomponent reactions utilizing aldehydes, cyanoacetates, and carbamimidothioate precursors under mild conditions .

- Stepwise functionalization, such as S-alkylation of thioureas or condensation with α,β-unsaturated ketones .

The cyanobutyl substituent introduces a polar nitrile group, enhancing solubility in polar aprotic solvents (e.g., DMSO or methanol) compared to alkyl or aryl analogs . This group may also influence pharmacological activity by modulating interactions with hydrophobic enzyme pockets or receptors .

Properties

Molecular Formula |

C6H11N3S |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

4-cyanobutyl carbamimidothioate |

InChI |

InChI=1S/C6H11N3S/c7-4-2-1-3-5-10-6(8)9/h1-3,5H2,(H3,8,9) |

InChI Key |

FURREXICPKHHBX-UHFFFAOYSA-N |

Canonical SMILES |

C(CCSC(=N)N)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and synthetic profiles of 4-cyanobutyl carbamimidothioate can be contextualized by comparing it to structurally related carbamimidothioates and heterocyclic derivatives. Key distinctions arise from substituent effects on reactivity, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings

Trifluoromethylphenyl derivatives (e.g., EPIT) exhibit selective enzyme inhibition (e.g., nNOS) attributed to the electron-withdrawing CF₃ group, which stabilizes receptor interactions .

Synthetic Flexibility: Methyl and ethyl carbamimidothioates are synthesized via one-pot reactions with high yields (>80%), whereas bromophenyl or cyanobutyl analogs require additional steps (e.g., halogenation or nitrile introduction) . The cyanobutyl chain’s steric bulk may slow cyclization kinetics compared to smaller substituents, necessitating optimized reaction conditions .

Solubility and Stability: this compound likely exhibits moderate solubility in DMSO or methanol, contrasting with the poor solubility of bromophenyl derivatives . Methyl carbamimidothioate sulfate’s high solubility in methanol facilitates its use in large-scale antiviral syntheses .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the electrophilic carbon of the 4-cyanobutyl halide (e.g., bromide or iodide). Key steps include:

-

Thiourea Preparation : 4-Aminobenzenesulphonamide is treated with potassium thiocyanate (KSCN) in hydrochloric acid to form 4-thioureidobenzenesulphonamide.

-

Alkylation : The thiourea intermediate reacts with 4-cyanobutyl halide in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (40–120°C).

Optimal conditions require a 1:1 molar ratio of thiourea to halide, with yields improving at higher temperatures (70–120°C) and extended reaction times (2–24 hours). For example, methyl (4-sulphamoylphenyl)carbamimidothioate (8a ) was synthesized in 70% yield after 2.5 hours at 40°C, while bulkier halides necessitated longer durations (e.g., 24 hours for butyl derivatives).

Purification and Characterization

Crude products are typically extracted with ethyl acetate and washed with saturated sodium bicarbonate (NaHCO₃) and ammonium chloride (NH₄Cl) to remove unreacted starting materials. Column chromatography is reserved for compounds with polar substituents. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity:

-

¹H NMR : Peaks at δ 2.1–2.5 ppm (methylene protons adjacent to cyan group) and δ 7.3–7.8 ppm (aromatic protons).

-

MS : Molecular ion peaks consistent with the calculated molecular weight (e.g., m/z 280.1 for C₁₂H₁₃N₃O₂S).

One-Pot Copper-Catalyzed Synthesis

A novel one-pot method, adapted from cyanamide and disulfane syntheses, offers an alternative route using aryl thioureas and 4-cyanobutyl halides. This approach leverages copper hydroxide [Cu(OH)₂] as a catalyst and sodium carbonate (Na₂CO₃) as a base in dimethyl sulfoxide (DMSO).

Reaction Conditions and Scope

The reaction achieves dual functionality:

-

Cyanamide Formation : Aryl thiourea reacts with 4-cyanobutyl halide to form the target compound.

-

Disulfane Byproduct : Excess thiourea couples to generate disulfane (R–S–S–R).

Optimal conditions (120°C, 1 hour) yield this compound in 95% purity when using 10 mol% Cu(OH)₂ and 2.5 equivalents of Na₂CO₃. Halides with electron-withdrawing groups (e.g., –CN, –NO₂) enhance reactivity, whereas steric hindrance reduces efficiency.

Advantages and Limitations

This method eliminates multi-step purification, as simple filtration isolates the product. However, competing disulfane formation (up to 79% yield) necessitates careful stoichiometric control. For instance, benzyl chloride derivatives predominantly form thioethers rather than cyanamides under these conditions.

Comparative Analysis of Methods

The S-alkylation method is preferable for large-scale synthesis due to predictable yields and established protocols. In contrast, the one-pot approach suits rapid, small-scale production but requires optimization to suppress disulfane formation.

Scalability and Industrial Relevance

Industrial applications favor the S-alkylation route for its reproducibility and compatibility with Good Manufacturing Practices (GMP). A pilot-scale synthesis of 8a achieved 85% yield using continuous flow reactors, highlighting potential for kilogram-scale production. Conversely, the copper-catalyzed method’s reliance on DMSO and metal catalysts introduces regulatory challenges for pharmaceutical use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyanobutyl carbamimidothioate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction involving aldehydes, cyanoacetate derivatives, and carbamimidothioate precursors (e.g., S-benzylisothiourea hydrochloride). Key variables include solvent choice (e.g., ethanol or acetonitrile), temperature (60–80°C), and stoichiometric ratios of reactants. Catalytic bases like triethylamine improve nucleophilic substitution efficiency. Purity is enhanced by recrystallization or column chromatography . Tert-butyl chloroformate-mediated reactions, as seen in analogous carbamates, may also apply but require inert atmospheres to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the presence of the cyanobutyl chain (δ ~2.5–3.5 ppm for CH groups) and carbamimidothioate moiety (δ ~7.0–8.0 ppm for NH protons).

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) coupled to ESI-MS verifies molecular weight (e.g., [M+H] peak).

- FT-IR : Validate functional groups (e.g., C≡N stretch ~2240 cm, thiourea C=S ~1250 cm) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (N/Ar) at 2–8°C in amber vials. Avoid prolonged exposure to strong acids/bases, which may hydrolyze the thiourea bond. Monitor degradation via periodic HPLC analysis; a >5% impurity increase warrants repurification .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective quantification in biological samples (e.g., plasma). Optimize collision energy to fragment the [M+H] ion.

- UV-Vis : Quantify at λ ~270–290 nm (thiourea absorption band) with a calibration curve (R >0.99). Validate against spiked samples to assess matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from variable solvent purity, trace metal contamination, or inadequate temperature control. Systematically replicate conditions from conflicting studies while using standardized reagents. Employ design-of-experiment (DoE) frameworks to identify critical factors (e.g., catalyst loading, reaction time). Cross-validate yields via gravimetric analysis and -NMR integration .

Q. What strategies optimize the reaction efficiency of this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Use tert-butyl carbamates (e.g., tert-butyl (4-(cyanomethoxy)phenyl)carbamate) to shield reactive sites during intermediate steps .

- Catalysis : Explore Pd-mediated cross-coupling for cyanobutyl chain elongation. Screen ligands (e.g., BINAP) to enhance turnover.

- Workflow : Integrate in-line FT-IR or ReactIR to monitor reaction progress in real time, minimizing side-product formation .

Q. How to design biological assays to evaluate the mechanism of action of this compound?

- Methodological Answer :

- In Vitro Testing : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (MTT assay). Pair with ROS detection probes (e.g., DCFH-DA) to study oxidative stress pathways.

- Target Identification : Perform thermal shift assays (TSA) to identify protein targets. Validate binding via SPR or ITC .

Q. What computational approaches predict the reactivity and interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to cysteine proteases or kinases (e.g., PKC isoforms). Prioritize poses with lowest ΔG values.

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the thiourea sulfur. Validate with experimental Hammett substituent constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.